Fermentation-Derived Sitolactone Purity Exceeds 99%, Outperforming Prior Strain Purity of 63.9%
In a 2025 study, metabolic engineering of Mycobacterium fortuitum by inactivating four FadE enzymes and two carboxylic acid reductase genes yielded sitolactone (HIL) with a purity exceeding 99% [1]. This represents a 35.1 percentage point improvement over the 63.9% purity achieved when only CAR1, CAR2, and FadE30 were inactivated [1]. The high purity directly impacts the quality of downstream APIs such as mifepristone and norethisterone.
| Evidence Dimension | Purity (GC or HPLC area %) |
|---|---|
| Target Compound Data | >99% purity |
| Comparator Or Baseline | 63.9% purity (prior strain with CAR1/CAR2/FadE30 inactivation only) |
| Quantified Difference | +35.1 percentage points |
| Conditions | Mycobacterium fortuitum ATCC 6842, bioreactor fermentation |
Why This Matters
Higher purity reduces downstream purification costs and meets regulatory quality standards for pharmaceutical intermediates, directly influencing procurement decisions for API manufacturers.
- [1] Liu, N. et al. Metabolic engineering of Mycobacterium fortuitum for high-level production of sitolactone from biorenewable phytosterols. Process Biochemistry 2025, 153, 230-237. View Source
